Product packaging for Bisphenol C-Phosgene Copolymer(Cat. No.:CAS No. 31780-23-1)

Bisphenol C-Phosgene Copolymer

Cat. No.: B1147629
CAS No.: 31780-23-1
M. Wt: 312.4
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Description

Bisphenol C-Phosgene Copolymer, also known as this compound, is a useful research compound. Its molecular formula is (C₂₀H₂₄O₃)n . (HCl)n and its molecular weight is 312.4. The purity is usually 95%.
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Properties

CAS No.

31780-23-1

Molecular Formula

(C₂₀H₂₄O₃)n . (HCl)n

Molecular Weight

312.4

Synonyms

4,4’-(1-Methylethylidene)bis[2-methylphenol] Polymer with Carbonic Dichloride;  2,2-Bis(3-methyl-4-hydroxyphenyl)propane-phosgene Copolymer;  2,2-Bis(4-hydroxy-3-methylphenyl)propane-phosgene Copolymer;  2,2’-Bis(4-hydroxy-3-methylphenyl)propane-phosgen

Origin of Product

United States

Evolution of Bisphenol Derived Polymer Research

The journey of bisphenol-derived polymers began with the industrial-scale production of materials based on Bisphenol A. In the 1950s, both Bayer and General Electric commercialized Bisphenol A polycarbonate, synthesized through a condensation reaction between BPA and phosgene (B1210022). researchgate.netwikipedia.org This engineering thermoplastic quickly found widespread use in applications ranging from automotive components to optical data storage. researchgate.net The success of BPA-based polycarbonates and epoxy resins spurred further investigation into how different bisphenol structures could be used to create polymers with tailored functionalities.

A significant shift in this research trajectory occurred due to growing concerns over the environmental and health aspects of BPA, which prompted a search for alternative monomers. wikipedia.orgnih.gov This led to the development and study of polymers derived from other bisphenols such as Bisphenol F (BPF) and Bisphenol S (BPS), as well as a surge in research focused on bio-based phenolic compounds. wikipedia.orgnih.govrsc.org

Within this evolving landscape, Bisphenol C (BPC) was identified early on as a promising candidate for specialty applications. The polycarbonate derived from BPC was first reported in 1964, and by the 1970s, General Electric had developed and patented an industrial process for BPC-polycarbonate, internally designated as XB-1. researchgate.net Although the company ultimately commercialized a different polymer (ULTEM™), the initial development of BPC-polycarbonate established its potential and laid the groundwork for future research into its unique properties, particularly its inherent fire resistance. researchgate.net Concurrently, the broader field of polycarbonate synthesis has also evolved, with non-phosgene routes, such as melt transesterification using diphenyl carbonate, gaining traction to avoid the use of highly toxic phosgene. researchgate.netmdpi.com

Significance of Bisphenol C Structural Motif in Copolymer Design

The distinct properties of the Bisphenol C-phosgene copolymer are directly attributable to the unique chemical structure of the BPC monomer. Unlike Bisphenol A, which features an isopropylidene bridge, Bisphenol C contains a 1,1-dichloro-2,2-bis(p-phenyl)ethylene group. researchgate.netdtic.mil This structural difference is fundamental to the copolymer's performance, especially its thermal degradation behavior and flammability characteristics.

The most significant attribute imparted by the Bisphenol C motif is exceptional fire resistance. researchgate.net During combustion, the polymer undergoes a chemical rearrangement where the 1,1-dichloroethylene moiety facilitates the formation of a stable polycyclic aromatic char residue while releasing non-combustible hydrogen chloride (HCl) gas. researchgate.net This mechanism significantly limits the release of flammable volatile compounds. Research has shown that polymers containing Bisphenol C are among the most fire-resistant, with peak heat release capacities measured as low as 20 J/g-K. dtic.mil

Compared to their BPA-based counterparts, polycarbonates and polyarylates containing Bisphenol C produce significantly higher char yields upon thermal decomposition. dtic.mil This "char enhancement effect" is a critical factor in their fire-retardant nature. dtic.mil Furthermore, while they generate substantial amounts of HCl and carbon dioxide during degradation, they yield significantly less of the original monomer compared to other bisphenol-based polymers, indicating a different decomposition pathway. dtic.mil

Table 1: Comparison of Monomer Structures
FeatureBisphenol A (BPA)Bisphenol C (BPC)
Chemical Name 2,2-Bis(4-hydroxyphenyl)propane1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene
Bridging Group Isopropylidene (-C(CH₃)₂)1,1-Dichloroethylene (-C=CCl₂)
Key Structural Influence Provides toughness and a high glass transition temperature.Imparts inherent fire resistance through a char-forming mechanism and HCl release. researchgate.netdtic.mil
Table 2: Property Comparison of Derived Polycarbonates
PropertyBPA PolycarbonateBPC Polycarbonate
Glass Transition Temp. (Tg) ~147 °C nih.govwikipedia.orgExhibits high thermal stability, though specific Tg can vary with molecular weight.
Decomposition Products Phenol (B47542) derivatives, bisphenol A, CO₂. mdpi.comHigh yields of HCl and CO₂, low yield of monomer. dtic.mil
Char Yield (in N₂) LowerHigher, demonstrating a char enhancement effect. dtic.mil
Fire Resistance Self-extinguishing but requires flame retardant additives for high-performance applications. uwb.edu.plInherently fire-resistant due to its chemical structure. researchgate.net

Scope and Research Trajectories for Bisphenol C Phosgene Copolymers

Phosgenation-Based Polymerization Techniques

Phosgenation remains a cornerstone for the synthesis of high-molecular-weight aromatic polycarbonates due to its high reactivity and efficiency. researchgate.net The reaction involves the polycondensation of a bisphenol, in this case, Bisphenol C (1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene), with phosgene or a phosgene substitute. dtic.mil

Interfacial polycondensation is the most prevalent commercial method for producing polycarbonates. uwb.edu.plgloballcadataaccess.org This technique involves a heterogeneous reaction system consisting of two immiscible liquid phases. google.com Typically, Bisphenol C is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521), to form the sodium bisphenolate salt. google.comlp.edu.ua This aqueous phase is then vigorously mixed with an organic phase, commonly a chlorinated solvent like methylene (B1212753) chloride, containing dissolved phosgene. globallcadataaccess.orglp.edu.ua

The polymerization occurs at the interface between the two liquid layers. google.com To facilitate the reaction between the water-soluble bisphenolate anion and the organic-soluble phosgene, a phase-transfer catalyst is essential. The reaction is typically conducted at low to moderate temperatures, often between 20°C and 40°C. globallcadataaccess.org Strict control of the pH is necessary, as excess alkali can hydrolyze the phosgene and growing polymer chains, thereby reducing the final molecular weight. lp.edu.ua

Due to the high toxicity of phosgene gas, a solid and safer substitute, triphosgene (B27547) (bis(trichloromethyl) carbonate), is often used, particularly in laboratory-scale synthesis. dtic.mil Triphosgene can be effectively used in both interfacial and solution polycondensation to yield high-molecular-weight polycarbonates. dtic.milgoogle.com

Table 1: Typical Parameters for Interfacial Polycondensation of Bisphenol C

ParameterCondition/ReagentPurpose/CommentSource(s)
Aqueous Phase Bisphenol C, Sodium Hydroxide (NaOH)Forms the water-soluble sodium bisphenolate anion. google.comlp.edu.ua
Organic Phase Methylene Chloride, Phosgene (or Triphosgene)Dissolves the phosgene source for reaction at the interface. dtic.millp.edu.ua
Catalyst Quaternary Ammonium (B1175870) Salts, Tertiary Amines, DMSOFacilitates transfer of the bisphenolate anion to the organic phase. dtic.milgoogle.comlp.edu.ua
Temperature 20 - 40 °CLow temperature minimizes side reactions and is suitable for the solvent. globallcadataaccess.org
pH Control pH 8 - 11Maintained to ensure phenoxide stability and prevent hydrolysis. google.com

Solution-based phosgenation offers an alternative to the two-phase interfacial method. In this protocol, the polymerization is carried out in a single organic solvent phase. Both the Bisphenol C monomer and the phosgene source (typically triphosgene for safety and convenience) are dissolved in a suitable dry solvent, such as methylene chloride. dtic.mil

The reaction requires the presence of an acid acceptor, usually a tertiary amine like pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation reaction. The removal of HCl is crucial as it can drive the reaction backward and degrade the resulting polymer. The entire process is conducted under anhydrous conditions to prevent the hydrolysis of phosgene. dtic.mil While simpler in terms of phase management, this method requires strict control over solvent purity and moisture content.

Catalysis in Bisphenol C-Phosgene Copolymerization

Catalysis is critical in phosgenation-based polymerization to achieve high molecular weights and acceptable reaction rates. The catalyst's primary function is to bring the reactive species together efficiently across the phase boundary in interfacial systems.

A variety of catalysts have been identified and optimized for the synthesis of polycarbonates, including those based on Bisphenol C.

Quaternary Ammonium Salts : Compounds like benzyltriethylammonium chloride are effective phase-transfer catalysts. dtic.mil They function by pairing with the bisphenolate anion, creating a more organophilic ion pair that can migrate into the organic phase to react with phosgene.

Tertiary Amines : Triethylamine and N-ethyl piperidine (B6355638) are commonly used as both catalysts and acid scavengers. google.comlp.edu.ua In interfacial polymerization, they can accelerate the reaction.

Dimethyl Sulfoxide (B87167) (DMSO) : A novel approach utilizes DMSO as an interfacial catalyst, replacing traditional amines or quaternary ammonium salts. lp.edu.ua Research has shown that using 80–120 mol% of DMSO relative to the monomers can effectively catalyze the polycondensation of Bisphenol C. lp.edu.ua This method is advantageous as it proceeds at low temperatures and avoids amine-based side reactions. lp.edu.ua

Table 2: Catalytic Systems for Bisphenol C Polycarbonate Synthesis

Catalyst TypeExample(s)SystemKey AdvantageSource(s)
Quaternary Ammonium Salt Benzyltriethylammonium ChlorideInterfacialEstablished and effective phase-transfer agent. dtic.mil
Tertiary Amine Triethylamine, N-Ethyl PiperidineInterfacial/SolutionActs as both catalyst and acid scavenger. google.comlp.edu.ua
Sulfoxide Dimethyl Sulfoxide (DMSO)InterfacialAvoids amine-related side reactions; environmentally friendlier process. lp.edu.ua

The catalyst's role is paramount in controlling the polymerization process. In interfacial polycondensation, the phase-transfer catalyst is the key to overcoming the immiscibility of the reactants. It transports the bisphenolate anion from the aqueous to the organic phase. lp.edu.ua The efficiency of this transfer directly impacts the reaction rate and the final molecular weight of the polymer.

In the case of DMSO, it is proposed that the catalyst interacts with the sodium cation (Na+) to form a stable Na DMSO+ complex. lp.edu.ua This complex then associates with the bisphenol anion, facilitating its transfer across the interface where it can react with the bischloroformate or phosgene derivative in the organic layer. lp.edu.ua This mechanism enhances reaction efficiency without the catalyst reacting with phosgene, a potential side reaction with amine-based catalysts. lp.edu.ua The choice and concentration of the catalyst are therefore critical variables for optimizing the molecular weight and yield of the Bisphenol C-phosgene copolymer.

Alternative and Green Synthetic Routes (Comparative Analysis)

The significant health, safety, and environmental drawbacks associated with phosgene and chlorinated solvents have driven the development of "green" non-phosgene routes for polycarbonate synthesis. researchgate.netuwb.edu.pl The most prominent alternative is melt transesterification. uwb.edu.pl

This process avoids phosgene entirely, instead reacting a bisphenol with a diaryl carbonate, such as diphenyl carbonate (DPC), or dimethyl carbonate (DMC). uwb.edu.placs.org The reaction is conducted at high temperatures (often >200°C) and under a high vacuum to drive the polymerization forward by removing the phenol (B47542) or methanol (B129727) byproduct. uwb.edu.pl

While the melt transesterification process is considered safer and more environmentally friendly, it has its own challenges. uwb.edu.pl The high temperatures required can lead to polymer degradation and discoloration, and removing the phenol byproduct can be difficult. uwb.edu.pl In contrast, the phosgene-based interfacial process operates at low temperatures and generally produces a higher-purity polymer with fewer side reactions. lp.edu.ua

Other green strategies focus on using CO2 as a C1 feedstock or developing polycarbonates from bio-based, non-estrogenic bisphenols as sustainable alternatives to both BPA and Bisphenol C. acs.orgnih.govrsc.org These routes represent a significant shift away from traditional petrochemical feedstocks and hazardous reagents. nih.gov

Table 3: Comparative Analysis of Synthetic Routes for Polycarbonates

FeaturePhosgene Interfacial RouteMelt Transesterification (Non-Phosgene)
Carbonyl Source Phosgene (COCl₂) or TriphosgeneDiphenyl Carbonate (DPC), Dimethyl Carbonate (DMC)
Toxicity/Safety Highly toxic and hazardous phosgene is used. researchgate.netuwb.edu.plAvoids phosgene; DPC/DMC are less hazardous. uwb.edu.pl
Solvents Requires chlorinated solvents (e.g., methylene chloride). lp.edu.uaTypically solvent-free. uwb.edu.pl
Byproducts Hydrochloric acid (neutralized to form salts, e.g., NaCl). uwb.edu.plPhenol or Methanol (must be removed by vacuum). uwb.edu.pl
Reaction Temperature Low (e.g., 20-40 °C). globallcadataaccess.orgHigh (e.g., 180-300 °C). acs.org
Polymer Purity Generally high purity and good color. lp.edu.uaRisk of thermal degradation and discoloration. uwb.edu.pl

Melt Transesterification Approaches with Bisphenol C Derivatives

Melt transesterification is a widely used phosgene-free method for polycarbonate synthesis. mdpi.com This approach involves the reaction of a bisphenol, in this case, a Bisphenol C derivative, with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures and under vacuum. mdpi.com The process typically occurs in two stages:

Transesterification: The initial reaction between the Bisphenol C derivative and DPC occurs at temperatures around 180°C. mdpi.com This step results in the formation of oligomers and the release of phenol as a byproduct. mdpi.com

Polycondensation: To drive the polymerization forward, the temperature is increased to 240-280°C, and a high vacuum is applied to remove the phenol byproduct. acs.org This shifts the equilibrium towards the formation of a high molecular weight polymer.

The choice of catalyst is critical in melt transesterification. While various catalysts can be used, studies on similar bisphenol systems have shown that basic catalysts like sodium hydroxide can be effective. researchgate.net The molar ratio of the reactants is also a key parameter, with a slight excess of DPC often used to ensure complete reaction of the bisphenol. researchgate.net

Table 1: Typical Reaction Parameters for Melt Transesterification of Bisphenols

Parameter Value/Range Purpose
Temperature 180°C (initial), 240-280°C (final) To facilitate initial reaction and subsequent removal of byproduct. acs.org
Pressure High vacuum To remove phenol byproduct and drive polymerization.
Catalyst Basic catalysts (e.g., NaOH) To accelerate the reaction rate. researchgate.net
Reactant Ratio Slight excess of diphenyl carbonate To ensure complete conversion of the bisphenol monomer. researchgate.net

Polycondensation with Phosgene Equivalents

Interfacial polycondensation is a traditional and common method for synthesizing polycarbonates. lp.edu.uagloballcadataaccess.org This technique involves the reaction of a bisphenolate salt with phosgene or a phosgene equivalent at the interface of two immiscible liquids, typically an aqueous alkaline solution and an organic solvent. lp.edu.uagloballcadataaccess.org

In the context of Bisphenol C, the synthesis would proceed as follows:

Bisphenol C is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding bisphenolate. lp.edu.ua

This aqueous solution is then mixed with an organic solvent, like methylene chloride, containing the phosgene equivalent. lp.edu.ua

The polycondensation reaction occurs at the interface between the aqueous and organic phases. lp.edu.ua A phase-transfer catalyst, such as a quaternary ammonium salt or dimethyl sulfoxide (DMSO), is often employed to facilitate the transfer of the bisphenolate from the aqueous phase to the organic phase where the reaction occurs. lp.edu.ua

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can also be utilized in a similar manner for both interfacial and solution polycondensation. dtic.milsciencedaily.com The use of triphosgene requires dry solvents due to its hydrolytic instability. dtic.mil

Table 2: Comparison of Phosgene and Phosgene Equivalents in Polycondensation

Carbonyl Source Phase Key Characteristics
**Phosgene (COCl₂) ** Gas Highly reactive but also highly toxic, requiring stringent safety measures. sciencedaily.comuwb.edu.pl
Diphenyl Carbonate (DPC) Solid Used in melt transesterification, a phosgene-free route. mdpi.com
Triphosgene Solid A safer, solid substitute for phosgene, suitable for laboratory-scale synthesis. dtic.milsciencedaily.com

Process Optimization for this compound Synthesis

Optimizing the reaction conditions is crucial for controlling the molecular weight, yield, and properties of the resulting this compound. Key parameters that are typically investigated include temperature, pressure, and reactant concentrations, as well as the choice of solvent system.

Investigation of Reaction Parameters (Temperature, Pressure, Concentration)

The systematic investigation of reaction parameters is essential for maximizing the efficiency of the polymerization process.

Temperature: In melt transesterification, a staged temperature profile is critical. Initial lower temperatures (e.g., 150-200°C) allow for the formation of oligomers, while higher temperatures (e.g., 220-280°C) are necessary for the polycondensation stage to effectively remove the phenol byproduct. acs.orgrsc.org For interfacial polycondensation, the reaction is often carried out at lower temperatures, typically between 20-45°C, as the reaction is exothermic. lp.edu.uagoogle.com

Pressure: In melt transesterification, reducing the pressure to a high vacuum is a key driver for the polycondensation reaction, facilitating the removal of volatile byproducts like phenol. rsc.org In contrast, interfacial polycondensation is typically conducted at or near atmospheric pressure. acs.org

Concentration: The molar ratio of the monomers is a critical factor. In melt transesterification, a slight excess of the diaryl carbonate is often used to compensate for any loss during the high-temperature process and to ensure the complete conversion of the bisphenol. researchgate.net In interfacial polycondensation, strict stoichiometric control between the bisphenolate and the phosgene equivalent is necessary to achieve high molecular weights. lp.edu.ua

Influence of Solvent Systems on Polymerization Outcomes

The choice of solvent system is particularly important in interfacial and solution polymerization methods.

Interfacial Polycondensation: This method utilizes a two-phase system. An aqueous phase, typically containing the bisphenolate, sodium hydroxide, and a phase-transfer catalyst, is combined with an immiscible organic phase, such as methylene chloride, which dissolves the phosgene equivalent. lp.edu.ua The properties of the organic solvent, such as its ability to dissolve the growing polymer chain and its boiling point, can influence the reaction rate and the final molecular weight of the polycarbonate. lp.edu.ua

Solution Polymerization: In this approach, all reactants, including the bisphenol, phosgene equivalent, and catalyst, are dissolved in a single organic solvent. dtic.mil Pyridine can act as both a solvent and an acid acceptor in this process. uwb.edu.pl The choice of a dry solvent is crucial when using hydrolytically unstable reagents like triphosgene. dtic.mil

Melt Transesterification: A key advantage of this method is that it is a solvent-free process, which is more environmentally friendly. mdpi.com However, the high viscosity of the polymer melt can present challenges for mixing and the removal of byproducts. google.com

Mechanistic Pathways of Phosgenation in Bisphenol C Polymerization

The synthesis of this compound typically proceeds via an interfacial polymerization process. This method involves the reaction of the disodium (B8443419) salt of Bisphenol C, which is dissolved in an aqueous phase, with phosgene, which is in an organic solvent phase like methylene chloride. core.ac.uk The reaction is vigorous and occurs at the interface between the two immiscible liquid phases.

Nucleophilic Attack and Condensation Mechanisms

The fundamental reaction mechanism is a nucleophilic acyl substitution. The process begins with the deprotonation of the hydroxyl groups of Bisphenol C by a base, typically sodium hydroxide, to form the more nucleophilic phenoxide. This phenoxide anion then attacks the electrophilic carbonyl carbon of the phosgene molecule. benchchem.com

Role of Intermediates in Polymer Chain Growth

The primary intermediates in the polymerization of Bisphenol C with phosgene are the chloroformate-terminated monomers and polymer chains. After the initial reaction of a Bisphenol C phenoxide with phosgene, a Bisphenol C monochloroformate is formed. This species can then react in two principal ways: with another phenoxide to form a carbonate linkage and extend the polymer chain, or with another phosgene molecule to form a bis(chloroformate) of Bisphenol C.

Kinetic Analysis of Bisphenol C-Phosgene Polymerization

The kinetic analysis of Bisphenol C-phosgene polymerization is essential for understanding and controlling the reaction to achieve desired polymer properties. This analysis involves determining the reaction rates, the influence of various parameters on these rates, and developing mathematical models to describe the polymerization progression.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants for the Bisphenol C-phosgene system would involve systematically varying the concentrations of the reactants (Bisphenol C and phosgene) and any catalysts, while monitoring the rate of polymer formation or monomer consumption over time. Due to the rapid nature of the reaction, specialized techniques may be required for accurate measurement.

ExperimentInitial [Bisphenol C] (mol/L)Initial [Phosgene] (mol/L)Catalyst Concentration (mol%)Initial Rate (mol/L·s)
10.100.101.01.5 x 10-3
20.200.101.03.0 x 10-3
30.100.201.03.1 x 10-3
40.100.102.02.9 x 10-3

This table is a hypothetical representation of kinetic data for illustrative purposes.

From such data, the reaction orders with respect to each reactant and the catalyst can be determined, and the rate law and rate constant can be calculated. For example, comparing experiments 1 and 2 suggests a first-order dependence on the Bisphenol C concentration. Similarly, comparing experiments 1 and 3 would indicate the order with respect to phosgene.

Modeling of Polymerization Progression

Mathematical modeling of the Bisphenol C-phosgene polymerization can provide a deeper understanding of the process and aid in reactor design and optimization. Such models for interfacial polymerization typically incorporate both the reaction kinetics and the mass transfer processes occurring between the aqueous and organic phases. researchgate.net

A comprehensive model would include a set of differential equations describing the change in concentration of all monomeric and polymeric species over time. researchgate.net These models can be used to predict the evolution of the polymer molecular weight distribution as a function of various reaction conditions, such as reactant concentrations, catalyst loading, and mixing intensity. For complex systems, these models can be solved using numerical methods to simulate the polymerization process. researchgate.net

Advanced Structural and Compositional Characterization of Bisphenol C Phosgene Copolymers

Spectroscopic Elucidation of Polymer Structure

Spectroscopic techniques are fundamental in confirming the successful synthesis of the copolymer and elucidating its detailed chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of Bisphenol C-phosgene copolymers. Both ¹H (proton) and ¹³C NMR are employed to provide a detailed map of the chemical environment of each atom in the polymer's repeating unit and end-groups.

In ¹H NMR analysis, the aromatic protons of the Bisphenol C moiety typically appear as a series of multiplets in the range of 6.8-7.5 ppm. The chemical shifts and splitting patterns are influenced by the substitution on the phenyl rings. The protons of the methyl groups attached to the aromatic rings and the aliphatic protons within the Bisphenol C structure would resonate in the upfield region, generally between 1.5 and 2.5 ppm.

¹³C NMR spectroscopy provides more detailed structural information. The most characteristic signal for a polycarbonate is that of the carbonyl carbon (C=O) in the carbonate linkage, which typically appears significantly downfield, in the range of 150-155 ppm. rsc.org Aromatic carbons show signals between 120 and 150 ppm, with carbons bonded to oxygen (C-O) appearing in the more downfield portion of this range. The aliphatic carbons from the Bisphenol C monomer unit resonate in the upfield region of the spectrum. By integrating the signals in both ¹H and ¹³C NMR, it is possible to confirm the polymer's structure and, in some cases, determine the number-average molecular weight through end-group analysis.

Table 1: Representative ¹³C NMR Chemical Shifts for a Bisphenol C-Phosgene Copolymer Data is illustrative and based on typical values for aromatic polycarbonates.

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl Carbon (O-C =O)151.5
Aromatic Carbon (C -O)148.7
Aromatic Carbon (C -C(aliphatic))138.3
Aromatic Carbon (C H)120.5
Aliphatic Quaternary Carbon43.6
Aliphatic Methyl Carbon (C H₃)19.4

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the characteristic functional groups present in the this compound, confirming its formation. The most prominent absorption band in the FTIR spectrum of this polycarbonate is the carbonyl (C=O) stretching vibration of the carbonate group, which appears as a strong, sharp peak typically between 1770 and 1785 cm⁻¹. rsc.org

Other significant peaks include the C-O stretching vibrations of the carbonate linkage, which are observed as strong bands in the region of 1150-1250 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl rings of the Bisphenol C unit are found around 1500-1600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups are observed near 3000-3100 cm⁻¹ and 2850-2990 cm⁻¹, respectively. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete reaction of the phenolic hydroxyl groups of the Bisphenol C monomer.

Table 2: Key FTIR Absorption Bands for this compound Data is illustrative and based on typical values for aromatic polycarbonates.

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity
Carbonyl (C=O) of CarbonateStretch1770 - 1785Strong
Aromatic C=CStretch1500 - 1600Medium
Carbonate C-OStretch1150 - 1250Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2990Medium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the atoms within the top 1-10 nm of the copolymer surface. For this compound, XPS analysis would primarily detect carbon (C) and oxygen (O). High-resolution scans of the C 1s and O 1s peaks provide detailed chemical state information.

The C 1s spectrum can be deconvoluted into multiple peaks representing carbon in different chemical environments:

C-C/C-H: A major peak from the aromatic rings and aliphatic groups, typically set as the reference binding energy at ~285.0 eV. aip.org

C-O: A peak at a higher binding energy (~286.5 eV) corresponding to the ether-like carbons of the carbonate group. aip.org

O-C=O: The carbonate carbon peak appears at the highest binding energy (~290.8 eV) due to its oxidation state. aip.org

The O 1s spectrum can be resolved into two components:

O=C: Oxygen in the carbonyl group at a lower binding energy (~532.2 eV).

O-C: Oxygen in the ether linkage of the carbonate group at a higher binding energy (~533.8 eV).

Energy Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. While less detailed about chemical bonding than XPS, it can confirm the bulk elemental composition (carbon and oxygen) of the copolymer and detect any inorganic impurities or additives present.

Molecular Weight and Architecture Determination

Defining the molecular weight and its distribution is critical as these parameters directly influence the mechanical, thermal, and flow properties of the copolymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers. shimadzu.com The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column than smaller molecules.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 2.0 is typical for polycarbonates produced by step-growth polymerization.

The GPC system is calibrated using narrow molecular weight standards, such as polystyrene or polymethylmethacrylate (PMMA), and the results for the this compound are often reported as "polystyrene equivalents".

Table 3: Illustrative GPC Data for this compound Data represents typical values for engineering-grade aromatic polycarbonates.

ParameterSymbolTypical Value
Number-Average Molecular WeightMn15,000 g/mol
Weight-Average Molecular WeightMw30,000 g/mol
Polydispersity IndexPDI2.0

The nature and concentration of polymer chain end-groups are important as they can affect thermal stability, reactivity, and final properties. In the synthesis of this compound, the chains are typically terminated with hydroxyl groups from the Bisphenol C monomer or with groups derived from a chain-stopper (end-capping agent). mdpi.comresearchgate.net

NMR Spectroscopy is a primary technique for end-group analysis. mtoz-biolabs.comwikipedia.org By comparing the integrated intensity of signals unique to the end-groups with the intensity of signals from the repeating monomer unit, the concentration of end-groups can be determined. This information allows for the calculation of the number-average molecular weight (Mn), providing a valuable comparison with GPC results. researchgate.net

FTIR Spectroscopy can also be used to identify the type of end-groups. For instance, the presence of a broad O-H absorption band around 3500 cm⁻¹ would indicate hydroxyl-terminated chains, although this can be difficult to quantify at low concentrations.

Titration methods can be employed for the quantitative analysis of specific end-groups, such as acidic or basic functionalities, if present. For hydroxyl-terminated polycarbonates, derivatization followed by titration can be a viable method. fsu.edu

Morphological and Microstructural Analysis

The surface and internal features of a polymer at micro and nano scales are critical determinants of its physical and mechanical properties. Techniques such as electron and probe microscopy, along with tomographic methods, offer a window into this complex architecture.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing the surface morphology of polymeric materials. researchgate.net SEM provides qualitative information about the surface topography and composition over relatively large areas. For Bisphenol C-phosgene copolymers, SEM analysis would be employed to visualize surface defects, micro-cracks, or the dispersion of any additives or fillers within the polymer matrix. The resulting images reveal the texture and physical features of the material's surface. researchgate.net

AFM, in contrast, offers higher resolution three-dimensional imaging of the surface at the nanoscale. It can precisely measure surface roughness and identify different phases in a polymer blend or composite based on variations in surface hardness or adhesion. For a this compound film, AFM would quantify parameters like average roughness and visualize the fine details of the polymer chain organization on the surface. researchgate.net

X-ray Micro-Computed Tomography (Micro-CT) is a non-destructive three-dimensional imaging technique used to investigate the internal structure of materials. bibliotekanauki.plresearchgate.net This method is ideal for analyzing the bulk of a this compound component without the need for physical sectioning. microphotonics.com Micro-CT can detect and quantify internal defects such as voids, porosity, and micro-cracks, which can form during processing and significantly impact the mechanical performance of the final product. bibliotekanauki.plmicrophotonics.com Furthermore, if the copolymer is used in a composite material, Micro-CT can visualize the distribution, orientation, and integrity of reinforcing fibers or fillers within the polymer matrix. microphotonics.commdpi.com The ability to generate detailed 3D models of the internal architecture is crucial for quality control and failure analysis. microphotonics.com

X-ray Diffraction (XRD) is the primary technique for determining the degree of crystallinity in polymeric materials. Polycarbonates derived from bisphenols, including Bisphenol A polycarbonate, are predominantly amorphous. rsc.org This lack of long-range ordered crystalline structures is due to the rigid and irregular packing of the polymer chains. The XRD pattern of a largely amorphous polymer is characterized by a broad, diffuse halo rather than sharp, well-defined peaks that would indicate a crystalline structure. rsc.org

For this compound, it is expected that the XRD analysis would similarly show a broad amorphous halo, likely centered around a 2θ value of 18-20°. rsc.org While certain processing conditions like solvent-induced crystallization or prolonged annealing can induce a small degree of crystallinity in some polycarbonates, they are generally considered amorphous materials. vt.edu The degree of crystallinity has a profound impact on the material's mechanical properties, optical clarity, and chemical resistance.

Polycarbonate TypeTypical XRD PatternCrystallinityReference
Bisphenol A PolycarbonateBroad amorphous haloPrimarily Amorphous vt.edu
Lignin-derived Bisphenol PolycarbonateBroad amorphous halo (~18° 2θ)Amorphous rsc.org
Annealed Bisphenol A PolycarbonateSharp peaks over amorphous haloSemicrystalline vt.edu

Advanced Thermal Analysis Methodologies

The thermal properties of a polymer define its processing window and upper use temperature. Techniques like DSC and TGA are fundamental for characterizing the thermal transitions and stability of Bisphenol C-phosgene copolymers.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com For amorphous polymers like polycarbonates, the most significant thermal event observed by DSC is the glass transition temperature (Tg). The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. pom-material.com

The glass transition temperature of a standard Bisphenol A polycarbonate is approximately 147 °C. pom-material.comresearchgate.net The specific chemical structure of the bisphenol monomer used in the polymerization directly influences the Tg of the resulting polycarbonate. For this compound, the structure of Bisphenol C would determine its characteristic Tg. DSC analysis provides this critical value, which is a key parameter for defining the material's operational temperature range. tainstruments.com Bio-based polycarbonates have been synthesized with Tg values ranging from 117 °C to 174 °C, demonstrating the wide range achievable by modifying the monomer structure. rsc.orgrsc.org

PolymerGlass Transition Temperature (Tg)Reference
Bisphenol A Polycarbonate (BPA-PC)~147 °C pom-material.com
BPA-PC (alternative measurement)148.5 °C researchgate.net
Bio-based Polycarbonate (PC3)156 °C rsc.org
Lignin-derived Polycarbonate (PC-MBCtrans–trans)174 °C rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is essential for determining the thermal stability of a polymer. The TGA curve provides critical data points, including the onset temperature of decomposition and the temperature of maximum degradation rate. youtube.com

Polycarbonates are known for their excellent thermal stability. vinca.rs Studies on various polycarbonates show that significant thermal decomposition typically begins in the range of 425-600 °C in an inert atmosphere. vinca.rsresearchgate.net The temperature at which 5% weight loss occurs (Td5%) is a common metric for comparing the thermal stability of different polymers. For high-performance polycarbonates, Td5% values are often well above 300 °C, with some bio-based variants reaching up to 383 °C. rsc.orgrsc.org TGA is used to confirm that a this compound possesses the high thermal stability characteristic of this class of polymers, ensuring it can withstand high-temperature processing and demanding end-use environments.

PolymerDecomposition Onset (Td5%)Decomposition RangeReference
General PolycarbonateNot specified425-600 °C vinca.rsresearchgate.net
Lignin-derived Polycarbonates>310 °CNot specified rsc.org
Bio-based PolycarbonatesUp to 383 °CNot specified rsc.org
Bisphenol A Polycarbonate Copolymer338.9 °CNot specified researchgate.net

Surface Chemistry Characterization (e.g., Water Contact Angle)

General-purpose polycarbonates, typically synthesized from BPA, are known to exhibit a certain degree of hydrophobicity. The water contact angle of untreated polycarbonate surfaces is generally reported to be in the range of 80° to 90°. This contact angle is a quantitative measure of the wetting of a solid by a liquid, with higher angles indicating lower wettability. The surface energy of the polymer, its chemical composition, and surface roughness are key factors influencing this property.

In the context of Bisphenol C-based polymers, the existing body of research primarily focuses on their enhanced fire-retardant properties. These studies extensively detail the thermal degradation behavior and the mechanisms by which the chlorine content of Bisphenol C contributes to char formation and flame inhibition. However, these investigations have not extended to the characterization of the surface chemistry, including measurements of water contact angle.

The introduction of chlorine atoms into the polymer backbone, as is the case with Bisphenol C-phosgene copolymers, would be expected to influence the surface properties. The presence of polar C-Cl bonds could potentially alter the surface energy and, consequently, the wettability of the material compared to non-halogenated polycarbonates. However, without experimental data, any discussion on the specific water contact angle of a this compound would be purely speculative.

Due to the absence of specific research data, a data table detailing the water contact angle and other surface chemistry parameters for Bisphenol C-phosgene copolymers cannot be provided at this time. Further empirical studies are required to elucidate the surface characteristics of this specific class of polycarbonates. Such research would be valuable in understanding how the incorporation of Bisphenol C into the polycarbonate structure affects its surface interactions with water and other liquids, which is crucial for various potential applications.

Polymer Architecture and Structural Control in Bisphenol C Phosgene Copolymers

Copolymerization Strategies with Bisphenol C and Comonomers

Copolymerization, the process of polymerizing two or more different types of monomers, is a powerful tool for modifying polymer properties. By incorporating comonomers alongside Bisphenol C, it is possible to create materials that balance the desirable attributes of each constituent. The arrangement of these monomers within the polymer chain defines the copolymer architecture, which can be broadly categorized as block, random, or graft.

Block copolymers consist of long sequences, or "blocks," of one type of monomer followed by blocks of another. researchgate.net This architecture allows for the combination of distinct properties from each homopolymer segment. researchgate.net The synthesis of Bisphenol C-phosgene block copolymers, while not extensively detailed in dedicated literature, can be achieved through established polymerization techniques. One common method is the sequential addition of monomers during polymerization. For instance, a living polymerization of Bisphenol C with phosgene (B1210022) could be initiated to form a polycarbonate block, followed by the introduction of a second bisphenol (e.g., Bisphenol A) to grow the subsequent block.

Another approach involves the synthesis of separate homopolymer blocks with reactive end-groups, which are then coupled together. For example, a hydroxyl-terminated Bisphenol C polycarbonate oligomer could be synthesized and subsequently reacted with an isocyanate-terminated oligomer of a different polycarbonate or polyester (B1180765) to form a diblock copolymer. The synthesis of polycarbonate block terpolymers has been demonstrated using robust catalyst systems, which could potentially be adapted for Bisphenol C-containing systems. ccspublishing.org.cn

In random copolymers, the monomer units are distributed statistically along the polymer chain. acs.org This architecture is typically achieved by reacting all monomers simultaneously in a single polymerization process. For a Bisphenol C-phosgene system, a random copolymer can be synthesized by reacting a mixture of Bisphenol C and a comonomer, such as Bisphenol A (BPA), with phosgene.

The interfacial polycondensation technique is well-suited for this purpose. In this process, the mixed bisphenols are dissolved in an aqueous caustic solution, while the phosgene is dissolved in an immiscible organic solvent like dichloromethane. learnbin.net Vigorous stirring creates a large interfacial area where the polymerization occurs. The resulting random copolymer incorporates both Bisphenol C and Bisphenol A units, leading to properties that are an average of the two homopolymers, though often with synergistic effects like enhanced fire resistance from the BPC units. rsc.org The melt transesterification process, reacting the bisphenols with diphenyl carbonate at high temperatures, is another viable method for producing random copolymers. nih.gov

Graft copolymers feature a main polymer backbone onto which one or more side chains of a different polymer are attached. nih.gov This modification can dramatically alter the surface properties or compatibility of the original polymer. Three primary strategies are used for synthesizing graft copolymers: "grafting-onto," "grafting-from," and "grafting-through." nih.govmdpi.com

Grafting-onto : This method involves attaching pre-synthesized polymer chains with reactive end-groups to the functional sites along the main polymer backbone. nih.gov For a Bisphenol C polycarbonate, this would first require chemical modification of the backbone to introduce reactive sites.

Grafting-from : In this approach, initiator sites are created along the backbone of the primary polymer. A second monomer is then polymerized directly from these sites, growing the side chains in situ. nih.gov This technique allows for the formation of a high density of grafted chains.

Grafting-through : This strategy involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end. mdpi.com These macromonomers can be copolymerized with standard monomers to form a backbone with the pre-formed polymer chains attached as grafts.

While specific examples of grafting onto Bisphenol C-phosgene copolymers are not prominent in the literature, these established techniques offer a clear pathway for such modifications to impart novel functionalities. nih.gov

Control of Molecular Weight and Polydispersity Index

The molecular weight (MW) and polydispersity index (PDI)—a measure of the distribution of molecular weights in a polymer sample—are fundamental parameters that dictate the mechanical and processing characteristics of a polycarbonate. Higher molecular weight generally leads to improved impact strength and toughness, while a narrow PDI can result in more predictable properties.

In polycarbonate synthesis, both interfacial and melt polymerization methods offer levers for controlling MW and PDI. A primary method for controlling molecular weight is the use of monofunctional phenols as end-capping agents or chain stoppers. semanticscholar.orgresearchgate.net These agents, such as 4-tert-butylphenol (B1678320), react with the growing polymer chain ends, preventing further propagation. By adjusting the concentration of the end-capping agent, the final average molecular weight can be precisely targeted. semanticscholar.orgresearchgate.net Research on melt-polymerized polycarbonates has shown that increasing the concentration of 4-tert-butylphenol systematically decreases the number average molecular weight. researchgate.net

Another critical factor is the stoichiometric ratio of the monomers. In phosgenation reactions, a slight excess of phosgene is often used, but precise control of the bisphenol-to-phosgene ratio is essential for achieving high molecular weights. A patent for synthesizing ultra-high molecular weight polycarbonate specifies a mole ratio of Bisphenol A to triphosgene (B27547) of 1:0.3-0.5 to achieve a viscosity-average molecular weight greater than 70,000 g/mol . google.com Reaction conditions such as temperature, catalyst concentration, and reaction time also play significant roles. Interfacial polymerization tends to produce high molecular weight polycarbonate, while the melt trans-esterification process typically yields lower molecular weight polymers. learnbin.net

Table 1: Effect of End-Capping Agent (4-tert-butylphenol) Concentration on Polycarbonate Molecular Weight Data derived from studies on Bisphenol A polycarbonate synthesis.

Concentration of 4-tert-butylphenol (mol%)Number Average Molecular Weight (Mn) (g/mol)Polydispersity Index (PDI)
0.05300002.3
0.10250002.2
0.15200002.1

Stereochemical Aspects of Polymer Chain Conformation

The three-dimensional arrangement of atoms and the conformational freedom of a polymer chain, known as its stereochemistry and conformation, have a profound impact on its macroscopic properties, including its glass transition temperature (Tg), crystallinity, and mechanical strength. The unique structure of the Bisphenol C monomer is central to the conformation of its resulting polymer chains.

Unlike Bisphenol A, which features a central sp³-hybridized tetrahedral carbon atom connecting the two phenol (B47542) rings, Bisphenol C possesses a >C=CCl₂ group. nih.gov The central carbon atoms in this moiety are sp²-hybridized, resulting in a planar and conformationally rigid structure. nih.gov This inherent rigidity in the monomer unit is transferred to the polymer backbone. The double bond restricts rotation, making the Bisphenol C polycarbonate chain significantly less flexible compared to a polycarbonate derived from Bisphenol A.

Impact of Structural Modifications on Polymer Performance Characteristics

The strategic modification of the polymer architecture is a deliberate exercise in engineering the final performance characteristics of the material. By altering copolymer composition, molecular weight, or monomer geometry, a wide range of properties can be fine-tuned.

The incorporation of comonomers into a Bisphenol C-phosgene polymer is a primary tool for property modification. For example, copolymerizing a rigid monomer like tetramethylbisphenol A (TMBPA) with Bisphenol A has been shown to significantly increase the elastic modulus, tensile strength, and glass transition temperature of the resulting polycarbonate. nih.gov This is attributed to the increased rigidity and steric hindrance of the TMBPA molecular chain. nih.gov Similarly, incorporating the rigid Bisphenol C monomer into a copolymer is expected to enhance thermal stability and mechanical strength. A key performance characteristic imparted by Bisphenol C is fire resistance; its presence in copolymers leads to higher char yields and lower heat release capacities upon decomposition compared to standard Bisphenol A-based polymers. rsc.org

Molecular weight also has a direct and predictable impact on performance. As demonstrated in studies of various polycarbonates, higher molecular weight is correlated with increased impact strength, ductility, and melt viscosity. researchgate.netresearchgate.net Conversely, lower molecular weight polymers, while having reduced mechanical toughness, offer better processability due to lower melt viscosity. researchgate.net Therefore, controlling the molecular weight via end-capping or stoichiometric adjustments is crucial for balancing mechanical performance with ease of manufacturing.

Table 2: Summary of Structure-Property Relationships in Bisphenol C Copolymers

Structural ModificationArchitectural ChangeResulting Impact on Performance Characteristics
Incorporation of Bisphenol CRandom or Block CopolymerIncreases fire resistance, char yield, and thermal stability. rsc.org
Incorporation of a rigid comonomer (e.g., TMBPA)Random CopolymerIncreases glass transition temperature (Tg), elastic modulus, and tensile strength. nih.gov
Incorporation of a flexible comonomer (e.g., silicone)Block CopolymerDecreases Tg, may improve flexibility and impact resistance, but can reduce transparency. mdpi.com
Increase in Molecular WeightLonger Polymer ChainsImproves impact strength and toughness; increases melt viscosity. researchgate.netresearchgate.net
Decrease in Molecular Weight (e.g., via end-capping)Shorter Polymer ChainsReduces impact strength; improves processability by lowering melt viscosity. researchgate.net

Theoretical and Computational Studies of Bisphenol C Phosgene Copolymers

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are employed to study the electronic structure of molecules, providing fundamental information about geometry, reaction energies, and electronic properties. For polymers, these calculations are typically performed on monomers and small oligomers due to computational cost.

The study of Bisphenol C-phosgene copolymers begins with a detailed analysis of its constituent monomers: Bisphenol C (BPC) and phosgene (B1210022). Ab initio methods, like the Hartree-Fock method, and Density Functional Theory (DFT) are foundational for optimizing the ground-state geometries of these precursors. semanticscholar.orgarxiv.orgjosa.ro Studies on similar systems, such as Bisphenol A (BPA) and phosgene, have utilized various basis sets (e.g., 3-21G, 6-31G, 6-311+G) to calculate optimized geometries, comparing them with experimental data to ensure accuracy. josa.ro

For the BPC monomer, molecular orbital calculations are crucial. nih.gov A key structural feature of BPC is the 1,1-dichloro-2,2-bis(p-phenyl)ethylene moiety, which includes a C=C double bond conjugated with the aromatic rings. nih.govresearchgate.net This expanded π-electron network is expected to enhance electron delocalization, a feature that can be quantified using QM calculations. nih.gov DFT studies, often using functionals like B3LYP with basis sets such as 6-31G, can determine geometric and electronic structures, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net

When studying oligomers (short-chain polymers) of BPC-phosgene, these calculations can elucidate the conformational preferences of the carbonate and bisphenol linkages. Ab initio calculations on model compounds like diphenyl carbonate (DPC) and diphenylpropane (DPP), which represent linkages in BPA-polycarbonate, have shown that the energy barrier for the rotation of phenylene groups is relatively low. researchgate.net A similar approach for BPC-phosgene oligomers would involve calculating the potential energy surface for the rotation around the key dihedral angles to understand the chain's intrinsic flexibility and stable conformations.

Table 1: Representative Basis Sets for Monomer Geometry Optimization This table is illustrative and based on methods used for similar monomers like Bisphenol A.

Basis SetDescriptionTypical Application
3-21GA minimal split-valence basis set. Computationally inexpensive.Initial geometry optimizations and preliminary calculations. josa.ro
6-31G* or 6-31G(d)A split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms.Provides more accurate geometries and electronic properties. tandfonline.com
6-311+G** or 6-311+G(d,p)A triple-split valence basis set with diffuse functions (+) and polarization functions on both heavy and hydrogen atoms (**).High-accuracy calculations of energies, geometries, and electronic structures for comparison with experimental data. researchgate.net

The electronic structure of the BPC monomer, particularly the presence of the geminal chlorine atoms on the double bond, significantly influences the reactivity and properties of the resulting copolymer. nih.gov The conjugation between the C=C bond and the phenol (B47542) rings creates an expanded π-electron system. nih.gov QM calculations can map the electrostatic potential surface of the monomer, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is critical for understanding the polycondensation reaction between the sodium salt of BPC and phosgene. vlp.com.ua

The reaction mechanism for polycarbonate formation involves the reaction of a bisphenate anion with phosgene. researchgate.netresearchgate.net DFT can be used to model the transition states and intermediates of this reaction, providing activation energies and reaction rate constants. The electron-withdrawing nature of the dichloroethylene group in BPC may affect the acidity of the phenolic protons and the nucleophilicity of the resulting phenoxide ion compared to BPA.

Furthermore, the electronic properties of the polymer repeat unit, such as the HOMO-LUMO gap, can be predicted from oligomer calculations. This energy gap is an indicator of the polymer's potential for electronic applications and its stability against UV degradation. The unique >C=CCl₂ moiety in BPC is known to contribute to the polymer's fire resistance, a property linked to its degradation pathway, which can be investigated computationally by modeling bond dissociation energies. researchgate.net

Molecular Modeling and Simulation

While QM methods are limited to small systems, molecular modeling and simulation techniques allow for the study of large-scale polymer systems, including amorphous bulk materials. These methods rely on classical mechanics and parameterized force fields.

A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. wikipedia.org For accurate simulations of BPC-phosgene copolymers, a reliable force field is essential. The development process typically involves:

Functional Form Selection : Choosing mathematical forms for bond stretching, angle bending, torsional (dihedral) potentials, and non-bonded (van der Waals and electrostatic) interactions. Force fields like PCFF (Polymer Consistent Force Field) or COMPASS are often suitable for polymers. nih.gov

Parameterization : Determining the parameters (e.g., force constants, equilibrium geometries, partial atomic charges) for these functions. This is a critical step where QM data plays a vital role. Geometries, conformational energy profiles, and electrostatic potentials calculated via ab initio or DFT for monomers and representative oligomers are used as target data for fitting the force field parameters. acs.orgcolumbia.edu

Validation : The developed force field is tested by simulating known experimental properties of small molecules or the bulk polymer, such as density, glass transition temperature (Tg), or mechanical moduli, to ensure its predictive power. acs.org

For polycarbonates, force fields have been developed that show good agreement with experimental data for properties of BPA-polycarbonate. acs.orgacs.org A specific force field for BPC-phosgene would require careful parameterization of the unique dichloroethylene group, ensuring that the torsional potentials around the connecting bonds accurately reflect the steric and electronic effects of the chlorine atoms.

Monte Carlo (MC) simulations are stochastic methods used to explore the conformational space of a polymer chain. utwente.nlrsc.org By generating a large number of random configurations and accepting them based on their energy (calculated using the force field), MC methods can determine equilibrium properties.

For BPC-phosgene copolymers, MC simulations, such as the Rotational-Isomeric-State Metropolis Monte Carlo (RMMC) method, can be used to study the properties of a single, unperturbed chain. researchgate.net Key properties that can be calculated include:

Radius of gyration (Rg) : Another measure of chain dimensions, relevant to viscosity.

Characteristic ratio (Cₙ) : A measure of chain stiffness compared to a freely jointed chain.

Table 2: Conformational Properties from Monte Carlo Simulations This table presents representative data for Bisphenol A Polycarbonate (BPA-PC) to illustrate the outputs of MC simulations. Similar calculations would be necessary for BPC-Phosgene Copolymer.

PropertyDescriptionExample Value (for BPA-PC)
Limiting Unperturbed Dimension (/M)²>The ratio of the mean-square end-to-end distance to the molar mass, indicating chain flexibility.1.01 Ų mol/g researchgate.net
Probability of trans-trans form (DPC group)The likelihood of finding the diphenyl carbonate (DPC) linkage in a specific low-energy conformation at a given temperature.6.3 x 10⁻⁴ at 300 K researchgate.net

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing information about the time-dependent behavior of the polymer. acs.org Starting from an equilibrated configuration (often obtained from an MC simulation), MD can be used to study both single chains and bulk amorphous systems.

For BPC-phosgene copolymers, MD simulations can predict a range of important properties:

Structural Properties : The radial distribution function can be calculated to understand the packing of polymer chains in the amorphous state.

Thermodynamic Properties : Simulations of bulk systems at various temperatures can be used to predict the glass transition temperature (Tg), density, and coefficient of thermal expansion. The Tg of BPC-polycarbonate is reported to be around 168 °C. researchgate.net

Mechanical Properties : By applying deformations (e.g., tension, shear) to the simulation box, one can compute mechanical properties like the elastic modulus and yield stress, providing a molecular-level understanding of the material's response to stress.

Chain Dynamics : MD simulations can track the motion of polymer chains, revealing information about relaxation times and the diffusion of small molecules (e.g., solvents, gases) through the polymer matrix. This is relevant for understanding solvent-induced degradation or branching processes. nsf.gov

Given the high Tg and fire-resistant nature of BPC-polycarbonate, MD simulations would be particularly useful for studying its high-temperature behavior and the initial stages of thermal degradation at a molecular level.

Computational Prediction of Polymerization Outcomes and Material Characteristics

Computational chemistry and molecular modeling have emerged as indispensable tools for the a priori prediction of polymerization processes and the resultant material properties of polymers like Bisphenol C-phosgene copolymers. These theoretical approaches provide deep insights at the molecular level, enabling the design of polymers with tailored characteristics and optimizing synthesis pathways before extensive empirical experimentation is undertaken. Methodologies such as Molecular Dynamics (MD) simulations, Density Functional Theory (DFT), and Quantitative Structure-Property Relationship (QSPR) models are central to this predictive capability.

Molecular modeling serves as a crucial bridge between the molecular structure of a polymer and its macroscopic properties. aps.org By simulating the interactions of atoms and molecules, it is possible to forecast thermal, mechanical, and thermodynamic behaviors with remarkable accuracy. aps.orgresearchgate.net This predictive power is essential for accelerating materials discovery and reducing the costs associated with laboratory-based trial-and-error approaches.

Molecular Dynamics (MD) Simulations

MD simulations are a cornerstone for predicting the bulk properties of polymers. This technique involves simulating the physical movements of atoms and molecules over time, governed by a defined force field. Both all-atom and coarse-grained models are employed to study polycarbonates. aps.orgnih.gov Coarse-grained models, which group atoms into larger beads, allow for the simulation of longer timescales and larger systems, making them particularly effective for studying polymer chain dynamics, entanglement, and the glass transition phenomenon. aps.org

Research on analogous polycarbonates, such as those based on Bisphenol A (BPA), has demonstrated that MD simulations can successfully reproduce key material characteristics. aps.orgresearchgate.net These simulations can accurately predict the glass transition temperature (Tg) as a function of molecular weight, thermal expansion behavior, and various mechanical properties. aps.org For instance, simulations can model the stress-strain behavior of the polymer to determine its elastic modulus, yield strength, and ductility. nih.gov

Density Functional Theory (DFT)

DFT calculations are employed to investigate the electronic structure, reactivity, and energetics of the monomers and the polymerization reaction itself. researchgate.netaip.org This quantum mechanical method is invaluable for understanding the fundamental aspects of the copolymerization of Bisphenol C and phosgene. DFT can be used to optimize the ground state geometries of the reactant molecules, providing a stable starting point for reaction simulations. arxiv.org

Furthermore, DFT studies can elucidate the polymerization mechanism, for example, by modeling the role of catalysts or salts in facilitating the reaction. pnas.org Computational investigations have shown that salts can play a catalytic role by attacking the carbonate group, leading to depolymerization and subsequent repolymerization into a new polymer structure. pnas.org DFT is also used to calculate thermodynamic properties such as enthalpy, entropy, and heat capacity, which can predict the stability of the resulting polymer. researchgate.netaip.org The molecular electrostatic potential can be evaluated to identify electron-rich and electron-poor regions, offering insights into intermolecular interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR)

QSPR modeling provides a statistical approach to correlate the molecular structure of a polymer with its macroscopic properties. plos.org These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., topological, electronic, geometric) and experimentally determined properties. Once a robust QSPR model is established, it can be used to predict the properties of new, unsynthesized polymers based solely on their proposed chemical structure. This technique is particularly useful for screening large libraries of potential monomers to identify candidates with desired characteristics. The genetic function approximation (GFA) algorithm is one advanced method used to develop and optimize QSPR models. plos.org

The following tables summarize the application of these computational methods and the types of data they can generate.

Table 1: Computational Methods for Predicting Properties of Polycarbonates

Computational Method Predicted Polymerization Outcomes Predicted Material Characteristics
Molecular Dynamics (MD) Chain conformation, entanglement, reaction dynamics under specific conditions. Glass Transition Temperature (Tg), Thermal Expansion Coefficient, Density, Elastic Modulus, Yield Strength, Stress-Strain Behavior. aps.orgnih.govresearchgate.net
Density Functional Theory (DFT) Reaction mechanisms, transition state energies, catalytic effects, monomer reactivity. pnas.org Electronic Properties (charge distribution), Thermodynamic Stability, Enthalpy, Entropy, Heat Capacity. researchgate.netaip.org

| Quantitative Structure-Property Relationship (QSPR) | Predicting the success or efficiency of polymerization based on monomer descriptors. | Correlation of molecular structure with various properties like Tg, solubility, and mechanical strength for rapid screening. plos.org |

Table 2: Examples of Predicted Material Properties for Polycarbonates from Computational Models Note: The following data are derived from computational studies on Bisphenol A Polycarbonate (BPA-PC) and serve as illustrative examples of the predictive capabilities of these methods, which are directly applicable to Bisphenol C-phosgene copolymers.

Property Predicted Value Computational Method Used Reference
Glass Transition Temperature (Tg) ~150 °C (423 K) Coarse-Grained Molecular Dynamics researchgate.net
Specific Volume (at 300 K) ~0.83 cm3/g Coarse-Grained Molecular Dynamics aps.org
Coefficient of Thermal Expansion (above Tg) ~6.0 x 10-4 K-1 Coarse-Grained Molecular Dynamics aps.org
Ionization Potential 8.2 eV Density Functional Theory (DFT) researchgate.netaip.org
Electron Affinity 0.1 eV Density Functional Theory (DFT) researchgate.netaip.org

These computational approaches provide a powerful, predictive framework for understanding and designing Bisphenol C-phosgene copolymers. By simulating polymerization outcomes and material characteristics, researchers can significantly streamline the development of new materials with optimized performance profiles for specific applications.

Degradation Pathways and Mechanisms of Bisphenol C Phosgene Copolymers

Thermal Degradation Processes

Bisphenol C polycarbonate (BPC PC) is noted for its exceptional fire resistance, a property directly linked to its thermal degradation behavior. faa.gov The thermal decomposition process begins at high temperatures and is characterized by the formation of a substantial amount of char and non-flammable gaseous products. faa.gov

The thermal degradation of Bisphenol C-phosgene copolymer commences at approximately 450°C. faa.gov The mechanism is distinct from many other polycarbonates due to the presence of chlorine atoms on the bisphenol C moiety. Quantum chemical studies have been employed to analyze the potential reaction pathways during pyrolysis. faa.gov

While detailed kinetic parameters for BPC PC are not as extensively documented as for other polycarbonates like Bisphenol A polycarbonate (BPA-PC), the onset temperature provides a key data point for its thermal stability. For comparison, the thermal decomposition of BPA-PC in an inert atmosphere has been shown to have an activation energy of approximately 133.2 kcal/mol. nih.gov The presence of the dichlorophenylidene group in BPC PC significantly alters its degradation profile, contributing to its enhanced thermal stability and fire resistance. faa.gov

The pyrolysis of this compound is distinguished by the types of products formed. The degradation process leads to a very high char yield, approximately 50% by mass. faa.gov This extensive charring is a primary reason for the polymer's excellent fire resistance, as the char layer acts as an insulating barrier, slowing further decomposition. faa.gov

The volatile products generated during the thermal degradation are predominantly non-flammable gases, specifically carbon dioxide (CO₂) and hydrogen chloride (HCl). faa.gov The formation of these gases explains the decomposition process observed experimentally. The release of HCl is a direct consequence of the chlorine atoms present in the Bisphenol C monomer unit. faa.gov

Thermal Degradation Characteristics of Bisphenol C Polycarbonate (BPC PC)
ParameterValueSignificance
Onset Temperature (Tonset)450°CIndicates high thermal stability. faa.gov
Char Yield (% by mass)~50%Contributes to excellent fire resistance. faa.gov
Major Gaseous ProductsCO₂, HClNon-flammable nature contributes to fire resistance. faa.gov

Hydrolytic Degradation Mechanisms under Varying Conditions

Specific research on the hydrolytic degradation of this compound is limited. However, the general mechanism for polycarbonates involves the hydrolysis of the carbonate ester linkages. This reaction is susceptible to catalysis by both acids and bases. researchgate.net

The reaction involves the cleavage of the carbonate group by water, leading to the formation of the original bisphenol monomer and carbonic acid, which is unstable and decomposes to carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature.

Under Basic Conditions: Alkaline hydrolysis is typically much faster than neutral or acidic hydrolysis. The hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon of the carbonate group. This leads to chain scission and the formation of a carboxylate intermediate, which subsequently breaks down. For general polycarbonates, complete degradation can be achieved in minutes under microwave irradiation with a NaOH solution. rsc.org

Under Acidic Conditions: Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is generally slower than alkaline hydrolysis. nih.gov

Under Neutral Conditions: Hydrolysis still occurs at neutral pH but at a much slower rate. The rate is highly dependent on temperature and the accessibility of water to the polymer chains.

The unique structure of Bisphenol C, with its two chlorine atoms on the phenyl ring, would likely influence the rate of hydrolysis. The electron-withdrawing nature of the chlorine atoms could make the carbonyl carbon of the carbonate group more electrophilic, potentially increasing its susceptibility to nucleophilic attack. However, the steric hindrance from the bulky dichlorophenylidene group might counteract this effect by restricting access of water molecules or ions to the carbonate linkage.

Photolytic Degradation Pathways

Photo-Fries Rearrangement: This reaction occurs upon absorption of UV radiation. The carbonate linkage cleaves, forming a radical pair within a solvent cage. These radicals can then recombine at the ortho or para positions of the phenyl ring, leading to the formation of phenyl salicylate (B1505791) and dihydroxybenzophenone-type structures. tue.nl These products act as UV absorbers and can contribute to the yellowing of the material.

Photo-oxidation: In the presence of oxygen, photo-oxidation is often the dominant degradation mechanism. tue.nl This process is initiated by the formation of radicals on the polymer chain, which then react with oxygen to form peroxy radicals. These radicals can abstract hydrogen atoms from other parts of the polymer chain, leading to the formation of hydroperoxides. The decomposition of these hydroperoxides generates new radicals, resulting in an auto-catalytic cycle of chain scission, cross-linking, and the formation of various oxidation products. tue.nl

The dichlorophenylidene group in Bisphenol C could influence these pathways. The C-Cl bonds might be susceptible to photolytic cleavage, introducing an additional degradation initiation step. Furthermore, the electronic effects of the chlorine atoms could alter the absorption spectrum of the polymer and the stability of radical intermediates, thereby affecting the relative rates of photo-Fries rearrangement and photo-oxidation.

Chemical Degradation Methods (e.g., Solvolysis)

Chemical degradation, or solvolysis, provides a method for recycling polycarbonates by breaking them down into their constituent monomers or other valuable chemicals. These methods include alcoholysis, aminolysis, and glycolysis. nih.govuniba.it

Alcoholysis (Methanolysis): This process involves reacting the polycarbonate with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield the bisphenol monomer and a dialkyl carbonate (e.g., dimethyl carbonate). rsc.orgnih.gov Various catalysts can be used, including bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), ionic liquids, or even green catalysts like urea (B33335). uniba.itrsc.orgnih.gov The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve high conversion rates and yields. rsc.org For instance, the methanolysis of BPA-PC can achieve nearly 100% conversion with over 95% yield of Bisphenol A and dimethyl carbonate. nih.gov

Aminolysis: This method uses amines to break down the polycarbonate chain. The reaction results in the formation of the bisphenol monomer and urea derivatives.

Glycolysis: In this process, the polycarbonate is depolymerized using a glycol, such as ethylene (B1197577) glycol. The products are typically bisphenol and hydroxyethyl-terminated oligomers, which can be used as raw materials for the synthesis of other polymers like polyurethanes. researchgate.net

The application of these solvolysis methods to this compound would be expected to yield Bisphenol C and the corresponding carbonate or urea derivatives. The reactivity might be influenced by the dichlorophenylidene group, affecting reaction kinetics and the potential for side reactions involving the chlorine atoms.

Analysis of Degradation Products for Mechanistic Insight

The identification of degradation products is essential for elucidating the underlying degradation mechanisms. Various analytical techniques are employed for this purpose:

Spectroscopy: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are used to monitor changes in the chemical structure of the polymer, such as the disappearance of carbonate groups and the appearance of hydroxyl or carbonyl groups. marquette.edu

Mass Spectrometry: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool for identifying the volatile products formed during thermal degradation. researchgate.netresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze less volatile products and intermediates from hydrolysis or solvolysis. marquette.edu

Thermal Analysis: Thermogravimetric Analysis (TGA) provides quantitative information about mass loss as a function of temperature, allowing for the determination of degradation onset temperatures and char yields. marquette.edu

For this compound, analysis of thermal degradation products has confirmed the evolution of HCl and CO₂, providing direct evidence for the participation of both the chlorine atoms and the carbonate linkage in the degradation process. faa.gov Analysis of the solid residue confirms a high char content, pointing to extensive cross-linking and aromatization reactions during pyrolysis. faa.gov For other degradation pathways, the primary expected product would be Bisphenol C, the recovery of which would confirm the cleavage of the carbonate ester bonds. nih.gov

Summary of Degradation Pathways and Key Factors
Degradation TypePrimary MechanismKey Influencing FactorsMajor Products
ThermalPyrolysis via bond scission (O-CO and C-Cl)High Temperature (~450°C)Char, CO₂, HCl faa.gov
HydrolyticNucleophilic attack on carbonate linkagepH, Temperature, WaterBisphenol C, CO₂
PhotolyticPhoto-Fries rearrangement, Photo-oxidationUV Radiation, OxygenPhenyl salicylates, Oxidation products
Chemical (Solvolysis)Catalytic depolymerizationSolvent (e.g., Methanol), Catalyst, TemperatureBisphenol C, Dialkyl carbonates rsc.orgnih.gov

Performance Aspects and Advanced Material Engineering of Bisphenol C Phosgene Copolymers

Fire Resistance Mechanisms and Design Principles

The inherent fire resistance of Bisphenol C-phosgene copolymers is a direct consequence of their unique chemical structure. Unlike many conventional polymers that decompose into flammable gases, these copolymers are designed to promote fire-retardant mechanisms at a molecular level.

Influence of Chemical Structure on Flame Retardancy

The exceptional fire-resistant properties of Bisphenol C-based polymers, including the phosgene (B1210022) copolymer, are largely attributed to the 1,1-dichloro-2,2-bis(p-phenyl)ethylene moiety derived from Bisphenol C. researchgate.netresearchgate.net The presence of chlorine atoms in the polymer backbone is a key factor in its flame retardancy. dtic.mil During combustion, the 1,1-dichloro-2,2-diphenylethene (DDE) group undergoes an intramolecular rearrangement. researchgate.net This process facilitates the elimination of hydrogen chloride (HCl), a non-combustible gas, and promotes intermolecular crosslinking, which leads to the formation of a stable aromatic char residue in high yield. researchgate.net

Polymers containing Bisphenol C consistently demonstrate superior fire resistance compared to their Bisphenol A (BPA)-based counterparts. dtic.milwindows.net Studies have shown that Bisphenol C-containing polymers have higher char yields and lower decomposition temperatures. researchgate.netdtic.milwindows.net The decomposition process for these polymers is notably exothermic, which is in contrast to most polymers that decompose endothermically under inert conditions. dtic.mil This exothermic behavior is thought to be related to the loss of HCl, leaving a highly reactive intermediate that undergoes an exothermic reaction, or an exothermic crosslinking reaction through the double bonds that generates enough heat to cause degradative weight loss. dtic.mil

The incorporation of Bisphenol C as a co-monomer or in blends enhances char formation beyond what would be expected from a simple additive effect, indicating a synergistic interaction that boosts fire resistance. dtic.milwindows.net Research has identified Bisphenol C-based polymers as some of the most fire-resistant, with peak heat release capacities as low as 20 J/g-K. researchgate.netdtic.milwindows.net

Formation of Char and Non-Combustible Gases

Upon exposure to fire, Bisphenol C-phosgene copolymers undergo a transformation into noncombustible materials. researchgate.netresearchgate.net A primary mechanism is the rearrangement of the chemical structure to form a polycyclic aromatic char residue and non-combustible gases, principally hydrogen chloride. researchgate.net This char layer acts as a thermal barrier, insulating the underlying material from the heat of the flame and reducing the rate of pyrolysis. rsc.org

The decomposition of Bisphenol C polycarbonates yields significant amounts of HCl and carbon dioxide. researchgate.netdtic.milwindows.net The high chlorine content contributes significantly to the fire resistance. dtic.mil Compared to other bisphenol-based polymers, those containing Bisphenol C produce significantly less monomer during decomposition. researchgate.netdtic.milwindows.net Pyrolysis-IR has confirmed the presence of HCl in the decomposition products. dtic.mil While there have been concerns about the potential generation of highly toxic phosgene gas during decomposition, pyrolysis-GC/MS and pyrolysis-IR studies have not detected its presence, suggesting it is not a significant decomposition product. dtic.mil

The table below summarizes the key fire resistance characteristics of Bisphenol C-based polymers compared to Bisphenol A-based polymers.

PropertyBisphenol C-based PolymersBisphenol A-based Polymers
Decomposition Behavior ExothermicEndothermic
Char Yield HigherLower
Decomposition Temperature LowerHigher
Monomer Generation Significantly lessMore
Key Non-Combustible Gases Hydrogen Chloride (HCl), Carbon Dioxide (CO2)Not specified as a primary retardant

Advanced Material Applications (Non-Prohibited Categories)

The robust properties of Bisphenol C-phosgene copolymers make them suitable for a range of advanced material applications where high performance is critical.

High-Performance Engineering Materials

Polycarbonates, as a class of thermoplastics, are known for their exceptional impact resistance, ductility, creep resistance, and dimensional stability. rsc.org These strong and tough materials are easily worked, molded, and thermoformed. wikipedia.org The inherent flame retardancy of Bisphenol C-phosgene copolymers adds a critical safety dimension to these already impressive mechanical properties, making them suitable for demanding engineering applications. core.ac.uk Their use in blends with other polymers, such as Bisphenol A polysulfone, has been shown to enhance char yield even at low concentrations, indicating their potential as a fire-resistant component in advanced composite materials. dtic.mil

Optical Applications

Polycarbonates are prized for their optical clarity, often exhibiting better light transmission than many types of glass. wikipedia.orgrecycledplastic.comspecialchem.com This transparency, combined with high impact resistance, makes them ideal for applications such as lenses and optical components. rsc.orgrecycledplastic.com Aromatic polycarbonates, such as Bisphenol Z-phosgene copolymers, are specifically used to create lenses that demonstrate good heat resistance, a high refractive index, and high transparency. cymitquimica.com Although polycarbonate has low scratch resistance, this can be mitigated with hard coatings. wikipedia.org

Electrical Insulation Properties

The excellent electrical insulation properties of epoxy resins are well-established. mdpi.com Vinyl ester resins derived from bisphenols also exhibit noteworthy electrical resistance. researchgate.net Polycarbonates are utilized in various electrical and electronic applications due to their combination of properties, including thermal stability and electrical insulation. core.ac.uk Research on epoxy methacrylate (B99206) of Bisphenol-C has shown it to have better dielectric strength and volume resistivity compared to some commercial resins, suggesting its potential for electrical and electronic applications. researchgate.net

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data on the chemical recycling and valorization of Bisphenol C-phosgene copolymers . The vast majority of research in the field of polycarbonate recycling focuses extensively on Bisphenol A (BPA) based polycarbonates.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables specifically for Bisphenol C polycarbonate as requested in the outline. The principles of chemical recycling for polycarbonates are generally applicable, but providing specific methodologies, reaction conditions, and valorization data for a compound not widely studied in this context would be speculative and not adhere to the required standards of scientific accuracy.

To fulfill the user's request for information on polycarbonate recycling, it would be necessary to focus on the well-documented case of Bisphenol A polycarbonate, as the detailed research findings and data tables are available for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bisphenol C-Phosgene Copolymer with controlled molecular weight and polydispersity?

  • Methodological Answer : Utilize interfacial polycondensation under strict pH (8–10) and temperature (20–25°C) conditions to regulate reaction kinetics. Employ gel permeation chromatography (GPC) for real-time monitoring of molecular weight distribution. Adjust stoichiometric ratios of Bisphenol C and phosgene to minimize side reactions, and incorporate inert gas purging to prevent hydrolytic degradation .

Q. How can researchers characterize the thermal stability of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under a nitrogen atmosphere (heating rate: 10°C/min) to assess decomposition temperatures. Complement with differential scanning calorimetry (DSC) to determine glass transition temperature (TgT_g) and identify phase transitions. Use Fourier-transform infrared spectroscopy (FTIR) to detect structural changes (e.g., carbonate group degradation) post-thermal treatment .

Q. What are the critical parameters in designing experiments to establish structure-property relationships in this copolymer?

  • Methodological Answer : Systematically vary monomer feed ratios (Bisphenol C to phosgene) and polymerization conditions (e.g., solvent polarity, catalyst type). Correlate structural features (e.g., crosslink density, branching) with mechanical properties via dynamic mechanical analysis (DMA) and tensile testing. Use nuclear magnetic resonance (NMR) to verify monomer incorporation and chain architecture .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported degradation mechanisms of this compound?

  • Methodological Answer : Conduct comparative degradation studies under controlled environmental conditions (pH, UV exposure, humidity). Employ high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify degradation byproducts. Cross-validate findings with density functional theory (DFT) calculations to model bond cleavage pathways and reconcile discrepancies between experimental and theoretical data .

Q. How can molecular dynamics (MD) simulations be integrated with experimental data to predict the copolymer’s mechanical properties?

  • Methodological Answer : Parameterize MD force fields using experimental X-ray diffraction (XRD) data for crystallinity and tensile testing results for elastic modulus. Simulate stress-strain behavior under varying temperatures and validate predictions via dynamic mechanical analysis (DMA) . Use iterative refinement to improve model accuracy for high-strain scenarios .

Q. What novel copolymer architectures derived from Bisphenol C-Phosgene can address current limitations in high-temperature applications?

  • Methodological Answer : Introduce crosslinking agents (e.g., tri-functional epoxides) or copolymerize with monomers containing thermally stable groups (e.g., aromatic sulfones). Characterize thermal resistance via TGA-FTIR coupled analysis to track volatile emissions during degradation. Optimize synthesis using response surface methodology (RSM) to balance thermomechanical performance and processability .

Methodological Notes

  • Synthesis Optimization : Emphasize reproducibility by documenting catalyst purity, solvent drying protocols, and reaction quenching methods to prevent post-polymerization side reactions .
  • Data Validation : Address contradictions in literature by replicating studies under standardized conditions and publishing raw datasets for peer benchmarking .
  • Theoretical-Experimental Synergy : Link computational models (e.g., DFT, MD) to experimental workflows to bridge gaps in mechanistic understanding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.